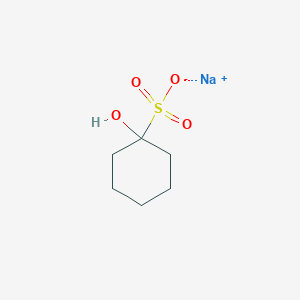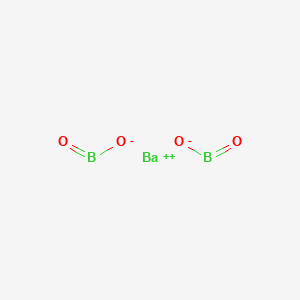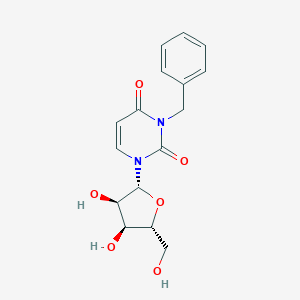
Uridine, 3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 3-(phenylmethyl)- is a natural nucleoside that plays an important role in various biochemical and physiological processes. It is a component of RNA and is involved in the synthesis of nucleic acids, as well as the regulation of neurotransmitter levels in the brain. In recent years, there has been a growing interest in the scientific community in the potential applications of uridine, 3-(phenylmethyl)- in various fields, including pharmacology, neuroscience, and biochemistry.
作用機序
The mechanism of action of uridine, 3-(phenylmethyl)- is complex and not fully understood. It is known to act on a variety of receptors in the brain, including adenosine receptors, dopamine receptors, and glutamate receptors. It is also believed to promote the synthesis of various neurotransmitters, including acetylcholine and dopamine. Additionally, uridine, 3-(phenylmethyl)- has been shown to promote the growth and survival of neurons in the brain.
生化学的および生理学的効果
Uridine, 3-(phenylmethyl)- has a variety of biochemical and physiological effects on the body. It is involved in the synthesis of nucleic acids, including RNA, and is also involved in the regulation of neurotransmitter levels in the brain. Studies have shown that uridine, 3-(phenylmethyl)- can improve cognitive function, enhance memory, and reduce symptoms of depression and anxiety.
実験室実験の利点と制限
Uridine, 3-(phenylmethyl)- has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It also has a variety of potential applications in the fields of pharmacology and neuroscience. However, there are also some limitations to its use in lab experiments. For example, its effects on the body are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
将来の方向性
There are several potential future directions for research on uridine, 3-(phenylmethyl)-. One area of interest is the development of new pharmacological treatments for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the study of uridine, 3-(phenylmethyl)-'s effects on the brain and its potential applications in cognitive enhancement and memory improvement. Additionally, there is ongoing research into the mechanisms of action of uridine, 3-(phenylmethyl)- and its interactions with other compounds in the body.
合成法
Uridine, 3-(phenylmethyl)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from scratch, while enzymatic synthesis involves the use of enzymes to catalyze the reaction that produces the compound. The most commonly used method for synthesizing uridine, 3-(phenylmethyl)- is chemical synthesis, which involves the reaction of uracil with benzyl bromide in the presence of a strong base such as potassium carbonate.
科学的研究の応用
Uridine, 3-(phenylmethyl)- has been the subject of extensive scientific research in recent years, with a particular focus on its potential applications in the fields of pharmacology and neuroscience. Studies have shown that uridine, 3-(phenylmethyl)- has a variety of effects on the brain, including the regulation of neurotransmitter levels and the promotion of neuroplasticity. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
14985-34-3 |
|---|---|
製品名 |
Uridine, 3-(phenylmethyl)- |
分子式 |
C16H18N2O6 |
分子量 |
334.32 g/mol |
IUPAC名 |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6/c19-9-11-13(21)14(22)15(24-11)17-7-6-12(20)18(16(17)23)8-10-4-2-1-3-5-10/h1-7,11,13-15,19,21-22H,8-9H2/t11-,13-,14-,15-/m1/s1 |
InChIキー |
DBYRVSQCTWOQRS-NMFUWQPSSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
同義語 |
N(3)-benzyluridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



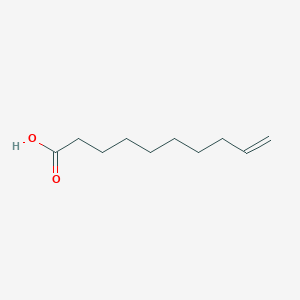
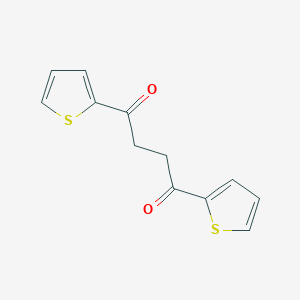

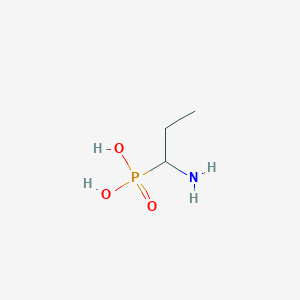
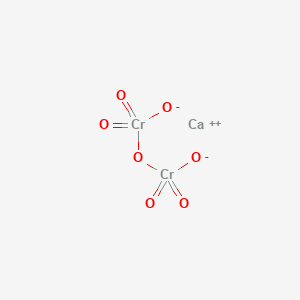
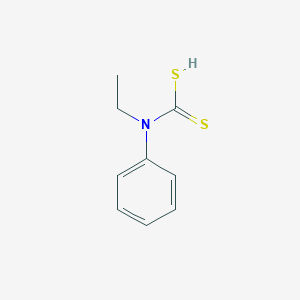
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
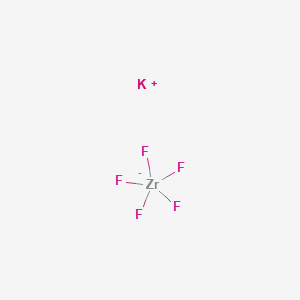
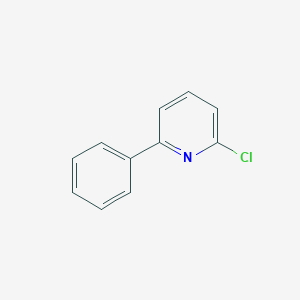
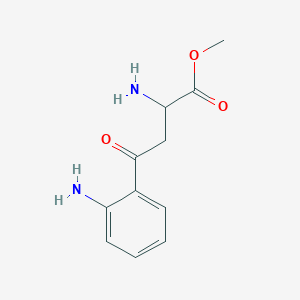
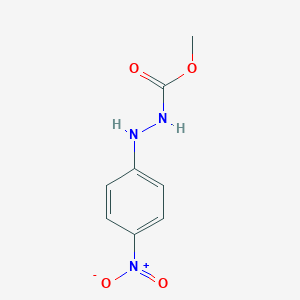
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
